

Comparative Analysis of (E/Z)-GSK5182 Crossreactivity with Nuclear Receptors

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| Compound Name: | (E/Z)-GSK5182 | |
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(E/Z)-GSK5182, a synthetic small molecule, has been identified as a potent and highly selective inverse agonist of the Estrogen-Related Receptor gamma (ERRy).[1][2] Its efficacy and specificity make it a valuable tool for researchers studying the physiological and pathological roles of ERRy, particularly in metabolism, oncology, and endocrinology. This guide provides a comparative overview of the cross-reactivity of (E/Z)-GSK5182 with other nuclear receptors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

High Selectivity for ERRy

(E/Z)-GSK5182 demonstrates a remarkable selectivity for ERRy over other nuclear receptors, including its closely related isoforms ERR α and ERR β , as well as the Estrogen Receptor alpha (ER α).[1][3] This high degree of selectivity is crucial for elucidating the specific functions of ERRy without the confounding effects of off-target interactions.

Quantitative Comparison of Binding Affinities and Functional Activity

The selectivity of **(E/Z)-GSK5182** is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for ERRy, which are significantly lower than those for other tested nuclear receptors. The IC50 value for GSK5182 against ERRy is consistently reported to be approximately 79 nM.[1][2] Biophysical analysis using surface plasmon



resonance spectroscopy has confirmed a high-affinity direct interaction between GSK5182 and the ERRy ligand-binding domain, with a dissociation constant (Kd) of 65 nM.

While comprehensive screening data against a full panel of nuclear receptors is not publicly available, studies on analogous compounds and direct comparisons with closely related receptors underscore the selectivity of GSK5182. For instance, GSK5182 exhibits a 25-fold higher binding affinity for ERRy compared to ERα.[4][5]

Below is a summary of the available quantitative and qualitative data on the cross-reactivity of GSK5182 and a comparable selective inverse agonist, compound 15g.[3]

| Nuclear Receptor | (E/Z)-GSK5182 Activity | Compound 15g IC50 (μM) [3] |
|---|--|-------------------------------|
| ERRy | IC50 = 79 nM[1][2] | 0.44 |
| ERRα | No significant interaction reported[1][6] | >10 |
| ERRβ | No significant interaction reported[6] | >10 |
| ΕRα | 25-fold lower affinity than for ERRy[4][5] | 10 |
| Thyroid Hormone Receptor α (TR α) | No significant interaction reported[6] | Not Reported |
| Liver X Receptor α (LXRα) | No significant interaction reported[6] | Not Reported |
| Glucocorticoid Receptor (GR) | No significant interaction reported[6] | Not Reported |
| Peroxisome Proliferator- Activated Receptors (PPARs) | No significant interaction reported[6] | Not Reported |

Experimental Protocols



The determination of the cross-reactivity and selectivity of **(E/Z)-GSK5182** involves several key experimental assays. The following are detailed methodologies for two primary types of assays used in these evaluations.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding pocket of a nuclear receptor.

Objective: To determine the binding affinity (Ki or IC50) of **(E/Z)-GSK5182** for various nuclear receptors.

Methodology:

- Receptor Preparation: The ligand-binding domains (LBDs) of the nuclear receptors of interest (e.g., ERRy, ERRα, ERα) are expressed and purified.
- Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, EDTA, and other stabilizing agents.
- Radioligand: A specific radiolabeled ligand for the receptor being tested is used (e.g., ³H-estradiol for ERα).
- Competition Reaction: A constant concentration of the purified receptor LBD and the corresponding radioligand are incubated with increasing concentrations of (E/Z)-GSK5182.
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Bound radioligand is separated from the unbound radioligand using methods such as filtration through glass fiber filters.
- Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.



Cellular Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional effect of **(E/Z)-GSK5182** on the transcriptional activity of various nuclear receptors.

Methodology:

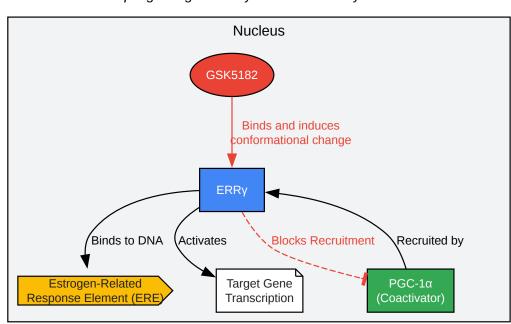
- Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
- Plasmids:
 - Expression Vector: A plasmid containing the full-length nuclear receptor or its ligandbinding domain fused to a GAL4 DNA-binding domain.
 - Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences for the fusion protein).
 - Internal Control Vector: A plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
- Transfection: The cells are co-transfected with the expression, reporter, and internal control vectors.
- Compound Treatment: After transfection, the cells are treated with various concentrations of (E/Z)-GSK5182. For antagonist/inverse agonist assays, cells are also treated with a known agonist for the receptor being tested.
- Incubation: Cells are incubated for 24-48 hours to allow for changes in reporter gene expression.
- Cell Lysis and Reporter Assay: The cells are lysed, and the activities of the primary and internal control reporters are measured using a luminometer or spectrophotometer.



Data Analysis: The primary reporter activity is normalized to the internal control activity. The
results are expressed as fold activation or percent inhibition of the agonist response. Doseresponse curves are generated to determine EC50 (for agonists) or IC50 (for
antagonists/inverse agonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of ERRy and the general workflow for assessing the cross-reactivity of a compound like **(E/Z)-GSK5182**.

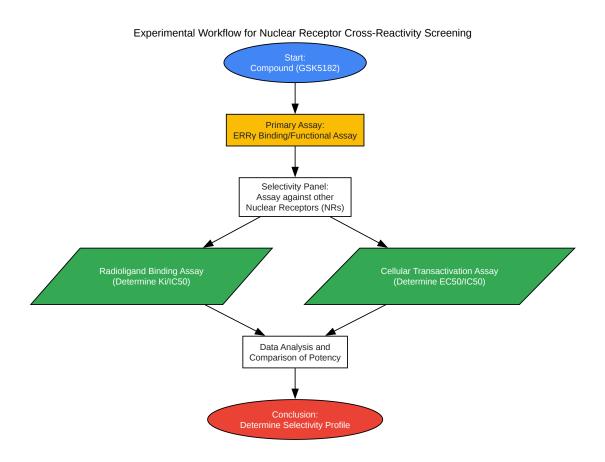


ERRy Signaling Pathway and Inhibition by GSK5182

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Caption: Mechanism of GSK5182 action on the ERRy signaling pathway.





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Caption: Workflow for assessing the cross-reactivity of GSK5182.



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